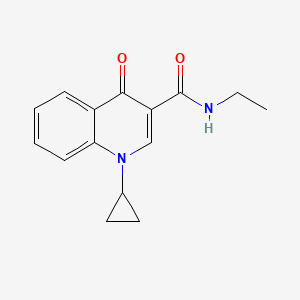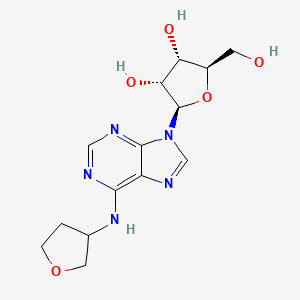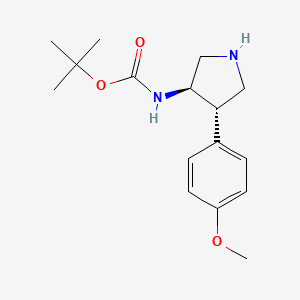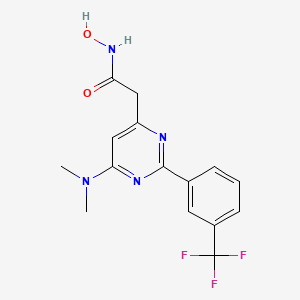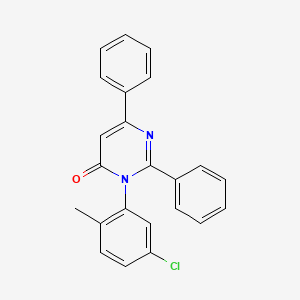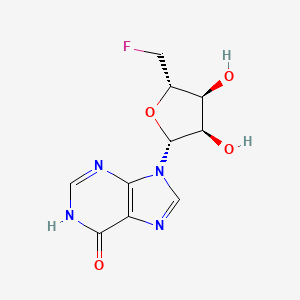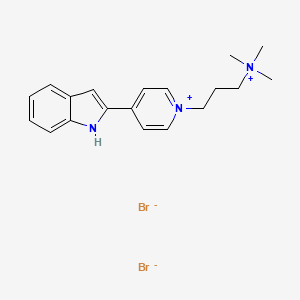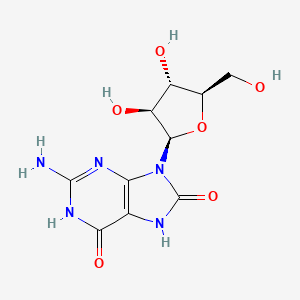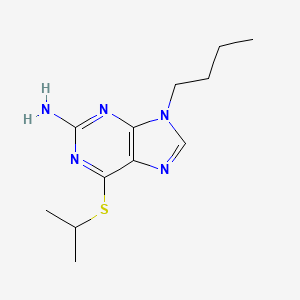
9-Butyl-6-propan-2-ylsulfanylpurin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-butyl-6-(isopropylthio)-9H-purin-2-amine is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a butyl group at the 9-position and an isopropylthio group at the 6-position of the purine ring, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-butyl-6-(isopropylthio)-9H-purin-2-amine typically involves multi-step organic reactions. One common approach is to start with a purine precursor, such as 6-chloropurine, and introduce the butyl and isopropylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-butyl-6-(isopropylthio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: The butyl and isopropylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., DMF) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
9-butyl-6-(isopropylthio)-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying purine chemistry.
Biology: The compound can be used to investigate the role of purines in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9-butyl-6-(isopropylthio)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic or inhibit natural purines, affecting various biochemical pathways. For example, it may inhibit enzymes involved in nucleotide synthesis or DNA replication, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-thioguanine: A purine analog used in chemotherapy.
6-mercaptopurine: Another purine analog with immunosuppressive properties.
Azathioprine: A prodrug that converts to 6-mercaptopurine in the body.
Uniqueness
9-butyl-6-(isopropylthio)-9H-purin-2-amine is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other purine analogs. Its butyl and isopropylthio groups can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
56964-82-0 |
|---|---|
Formule moléculaire |
C12H19N5S |
Poids moléculaire |
265.38 g/mol |
Nom IUPAC |
9-butyl-6-propan-2-ylsulfanylpurin-2-amine |
InChI |
InChI=1S/C12H19N5S/c1-4-5-6-17-7-14-9-10(17)15-12(13)16-11(9)18-8(2)3/h7-8H,4-6H2,1-3H3,(H2,13,15,16) |
Clé InChI |
ZWKLJXJMPNIMPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=NC2=C1N=C(N=C2SC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



